
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is notable for its use in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the fluorine atom play crucial roles in these interactions, facilitating binding to the active sites of target proteins. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-formylpyridin-3-yl)carbamate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
tert-Butyl (6-fluoro-4-methylpyridin-3-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-(6-fluoro-4-formylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGUOILWFPOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2564177.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)

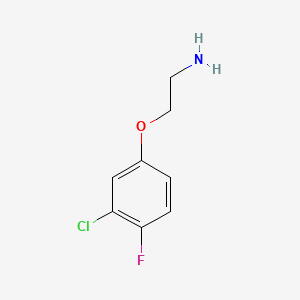
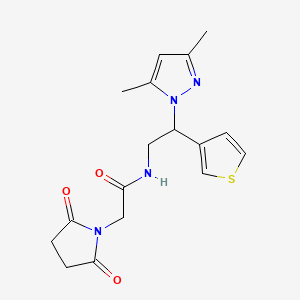
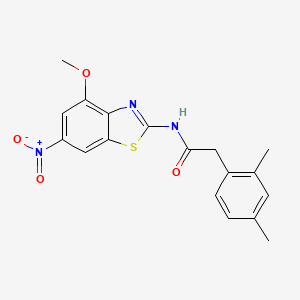
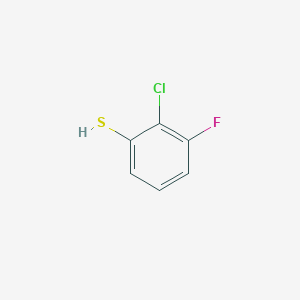
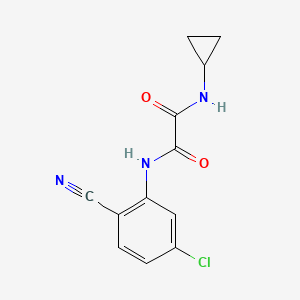
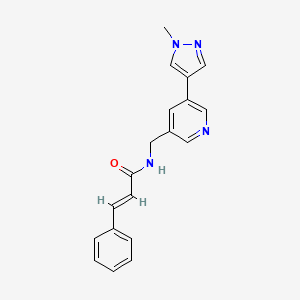
![2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2564193.png)
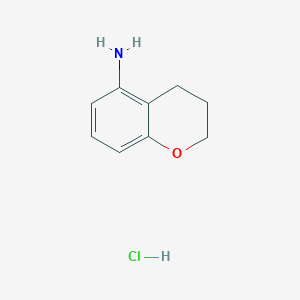
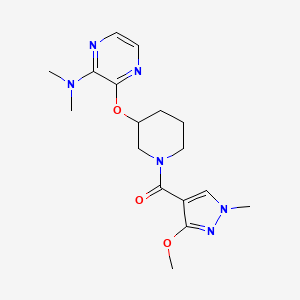
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)
![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)
